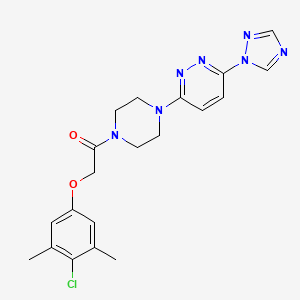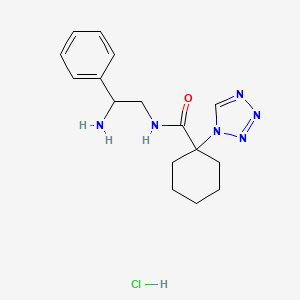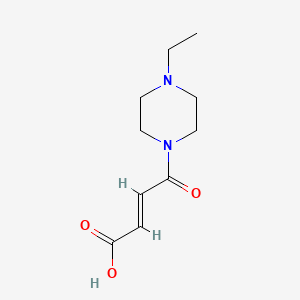
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a piperazine derivative that possesses a unique structure, making it a useful tool for studying different biological processes.
Applications De Recherche Scientifique
1. Building Blocks for Bioactive Compounds
Derivatives of 4-oxobut-2-enoic acid serve as important building blocks for synthesizing a variety of biologically active compounds. A notable method involves the use of ytterbium triflate as a catalyst under microwave assistance, streamlining the synthesis process and yielding the target acids from different (hetero)aromatic ketones and glyoxylic acid monohydrate with purity and efficiency (Tolstoluzhsky et al., 2008).
2. Precursor for Heterocyclic Compounds
4-oxobut-2-enoic acid variants are pivotal in synthesizing novel heterocyclic compounds with potential antibacterial properties. One approach involves the Aza–Michael addition, leading to the formation of pyridazinones and furanones derivatives, highlighting the compound's versatility as a precursor for intricate chemical structures (El-Hashash et al., 2015).
3. Hemostatic Activity
Derivatives of 4-oxobut-2-enoic acid have been investigated for their influence on the blood coagulation system. The synthesis of specific derivatives led to the discovery of compounds with significant hemostatic activity and low acute toxicity, providing a promising avenue for developing new therapeutic agents (Pulina et al., 2017).
4. Molecular Structure and Hydrogen Bonding
Studies on molecules like N-Phenylmaleamic acid, a derivative, emphasize the importance of 4-oxobut-2-enoic acid in understanding molecular structures and interactions. These molecules exhibit planar structures and feature intramolecular hydrogen bonding, contributing to the stability and properties of the compounds (Lo & Ng, 2009).
5. Fluorescence Spectroscopy and Drug Determination
Aroylacrylic acid derivatives, such as 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid, have been proposed as reagents for spectrophotometric and fluorimetric determination of aliphatic thiol drugs. Their ability to form stable fluorescent thiol adducts under mild conditions underscores the compound's utility in analytical chemistry and drug monitoring (Cavrini et al., 1988).
6. DNA Interaction and Antitumor Properties
Compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have demonstrated the ability to interact with DNA, showcasing potential as antitumor agents. Their molecular interactions and biological screenings reveal their effectiveness against various carcinoma cells, marking their significance in medicinal chemistry (Sirajuddin et al., 2015).
Propriétés
IUPAC Name |
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWNXLICCRVKFW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2475190.png)


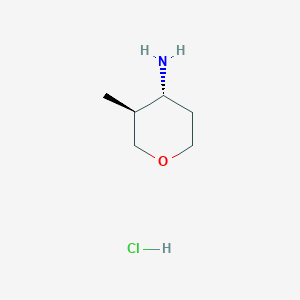
![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)
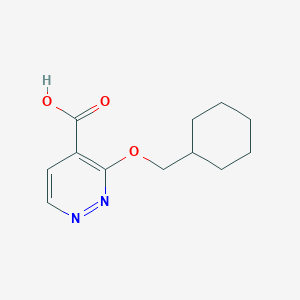
![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)
![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)

![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)

